Lipophilicity Shift (LogP) Comparison: Di-tert-butyl vs. Unsubstituted 3-Carboxycoumarin
The 6,8-di-tert-butyl substitution on the chromene core dramatically increases lipophilicity compared to the unsubstituted parent compound, coumarin-3-carboxylic acid. The target compound (CAS 646053-13-6) has a consensus LogP of 4.09 . In contrast, the unsubstituted coumarin-3-carboxylic acid has a measured/calculated LogP of approximately 1.1-1.2 [1]. This difference of approximately three log units indicates that the target compound is roughly 1000 times more lipophilic.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 4.09 |
| Comparator Or Baseline | Unsubstituted coumarin-3-carboxylic acid: LogP ~1.1-1.2 |
| Quantified Difference | ΔLogP ≈ 3.0 (≈ 1000-fold higher lipophilicity) |
| Conditions | Calculated consensus LogP values from authoritative chemical property databases. |
Why This Matters
A 1000-fold difference in LogP is a decisive factor for applications requiring membrane permeability or non-polar solvent solubility, making the target compound suitable for roles the baseline unsubstituted analog cannot fulfill.
- [1] PubChem. (2024). Coumarin-3-carboxylic acid (CID 13979). Chemical and Physical Properties. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
